Cas no 921522-83-0 (N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-2-ethoxyacetamide)

N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-2-ethoxyacetamide 化学的及び物理的性質
名前と識別子
-
- N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-2-ethoxyacetamide
- 921522-83-0
- F2262-0485
- N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-ethoxyacetamide
- AKOS024633458
- 2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide
- N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]-2-ethoxyacetamide
-
- インチ: 1S/C19H28N2O4/c1-6-24-11-17(22)20-14-7-8-16-15(9-14)21(10-13(2)3)18(23)19(4,5)12-25-16/h7-9,13H,6,10-12H2,1-5H3,(H,20,22)
- InChIKey: XGQVZRXQWXPXER-UHFFFAOYSA-N
- ほほえんだ: O1C2C=CC(=CC=2N(CC(C)C)C(C(C)(C)C1)=O)NC(COCC)=O
計算された属性
- せいみつぶんしりょう: 348.20490738g/mol
- どういたいしつりょう: 348.20490738g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 6
- 複雑さ: 478
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 67.9Ų
N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-2-ethoxyacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2262-0485-2mg |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]-2-ethoxyacetamide |
921522-83-0 | 90%+ | 2mg |
$88.5 | 2023-05-16 | |
Life Chemicals | F2262-0485-5μmol |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]-2-ethoxyacetamide |
921522-83-0 | 90%+ | 5μl |
$94.5 | 2023-05-16 | |
Life Chemicals | F2262-0485-3mg |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]-2-ethoxyacetamide |
921522-83-0 | 90%+ | 3mg |
$94.5 | 2023-05-16 | |
Life Chemicals | F2262-0485-5mg |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]-2-ethoxyacetamide |
921522-83-0 | 90%+ | 5mg |
$103.5 | 2023-05-16 | |
Life Chemicals | F2262-0485-2μmol |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]-2-ethoxyacetamide |
921522-83-0 | 90%+ | 2μl |
$85.5 | 2023-05-16 | |
Life Chemicals | F2262-0485-4mg |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]-2-ethoxyacetamide |
921522-83-0 | 90%+ | 4mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2262-0485-1mg |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]-2-ethoxyacetamide |
921522-83-0 | 90%+ | 1mg |
$81.0 | 2023-05-16 |
N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-2-ethoxyacetamide 関連文献
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-2-ethoxyacetamideに関する追加情報
Recent Advances in the Study of N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-2-ethoxyacetamide (CAS: 921522-83-0)
The compound N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-2-ethoxyacetamide (CAS: 921522-83-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique benzoxazepine core structure, has shown promising potential in various therapeutic applications, particularly in the modulation of specific biological pathways. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and potential clinical applications.
One of the key areas of investigation has been the compound's interaction with cellular targets involved in inflammatory and neurodegenerative diseases. Preliminary in vitro and in vivo studies suggest that this molecule exhibits high selectivity and potency in inhibiting certain enzymes or receptors implicated in these conditions. Researchers have employed advanced techniques such as X-ray crystallography and molecular docking to map the binding interactions, providing valuable insights into its structure-activity relationship (SAR).
In addition to its therapeutic potential, recent synthetic chemistry efforts have optimized the production process of N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-2-ethoxyacetamide. Novel synthetic routes have been developed to improve yield and purity, making it more accessible for further preclinical and clinical studies. These advancements are critical for scaling up production and ensuring consistent quality in drug development pipelines.
Pharmacokinetic studies have also been a focal point, with researchers investigating the compound's absorption, distribution, metabolism, and excretion (ADME) profiles. Early data indicate favorable bioavailability and metabolic stability, which are essential for its progression into later-stage trials. However, challenges such as potential drug-drug interactions and off-target effects remain areas of active research.
Looking ahead, the next steps for this compound involve rigorous preclinical testing to validate its safety and efficacy in animal models. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its development. If successful, N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-2-ethoxyacetamide could emerge as a novel therapeutic agent for diseases with high unmet medical needs.
921522-83-0 (N-3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl-2-ethoxyacetamide) 関連製品
- 2164103-19-7(2,5-dimethyl-3-(prop-2-yn-1-yl)oxolane-3-carbaldehyde)
- 1049753-43-6(6-Sec-Butyl-1,3-benzothiazol-2-amine Hydrochloride)
- 1249461-15-1(3-5-(2-methylcyclopropyl)furan-2-ylpropan-1-amine)
- 3290-01-5(2,3-Dichlorobenzyl Chloride)
- 122269-03-8(2-Tert-Butyl-4-(2-methylbutan-2-yl)phenol)
- 1443248-70-1(3-(2-Chlorophenyl)-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine)
- 17220-38-1(1,2,5-oxadiazole-3,4-diamine)
- 946198-91-0(5-methyl-N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylthiophene-2-sulfonamide)
- 941872-00-0(N'-(4-fluorophenyl)methyl-N-2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethylethanediamide)
- 868218-61-5(1-(4-methylbenzenesulfonyl)-2-{(naphthalen-1-yl)methylsulfanyl}-4,5-dihydro-1H-imidazole)



